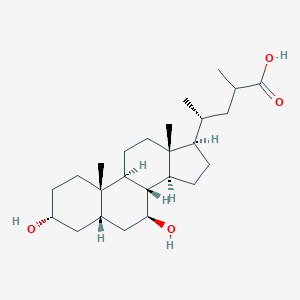
23-Methylursodeoxycholic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-Methylursodeoxycholic acid (23-MUDCA) is a bile acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a modified version of the natural bile acid ursodeoxycholic acid (UDCA), which has been used for the treatment of cholestatic liver diseases. 23-MUDCA is synthesized by modifying the chemical structure of UDCA, which enhances its biological activity and improves its pharmacokinetic properties.
Mechanism Of Action
The mechanism of action of 23-Methylursodeoxycholic acid involves its interaction with various receptors and enzymes in the body. It has been shown to activate the farnesoid X receptor (FXR), which plays a crucial role in the regulation of bile acid metabolism and liver function. It also interacts with other receptors such as the G protein-coupled bile acid receptor 1 (TGR5) and the pregnane X receptor (PXR). These interactions lead to the modulation of various signaling pathways, which ultimately result in the therapeutic effects of 23-Methylursodeoxycholic acid.
Biochemical And Physiological Effects
The biochemical and physiological effects of 23-Methylursodeoxycholic acid are mainly related to its interaction with various receptors and enzymes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the liver. It also reduces the accumulation of fat in the liver and improves insulin sensitivity. Additionally, it has been shown to have a protective effect on the heart and can prevent the development of cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 23-Methylursodeoxycholic acid in lab experiments is its high purity and stability. It is also readily available for purchase from chemical suppliers. However, one of the limitations of using 23-Methylursodeoxycholic acid is its relatively high cost compared to other bile acid derivatives. Additionally, its biological activity may vary depending on the experimental conditions used.
Future Directions
There are several future directions for the research on 23-Methylursodeoxycholic acid. One of the main areas of interest is its potential use in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Additionally, it has been suggested that 23-Methylursodeoxycholic acid may have a role in the treatment of inflammatory bowel disease (IBD) and colon cancer. Further research is needed to fully understand the therapeutic potential of 23-Methylursodeoxycholic acid in these diseases.
Synthesis Methods
The synthesis of 23-Methylursodeoxycholic acid involves the modification of the chemical structure of UDCA using chemical reactions. The modification involves the introduction of a methyl group at the 23rd position of the UDCA molecule. This is achieved by using chemical reagents such as trimethylsilyl diazomethane and trifluoroacetic acid. The resulting product is a pure form of 23-Methylursodeoxycholic acid, which can be used for scientific research.
Scientific Research Applications
23-Methylursodeoxycholic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-fibrotic properties. It has also been shown to have a protective effect on liver cells and can prevent liver damage caused by various toxins. Additionally, it has been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
properties
CAS RN |
113301-20-5 |
|---|---|
Product Name |
23-Methylursodeoxycholic acid |
Molecular Formula |
C25H42O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(11-15(2)23(28)29)18-5-6-19-22-20(8-10-25(18,19)4)24(3)9-7-17(26)12-16(24)13-21(22)27/h14-22,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16+,17-,18-,19+,20+,21+,22+,24+,25-/m1/s1 |
InChI Key |
XMIXAXLPZCFFCG-BGXBKFFBSA-N |
Isomeric SMILES |
C[C@H](CC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
synonyms |
23-methyl-UDCA 23-methylursodeoxycholic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
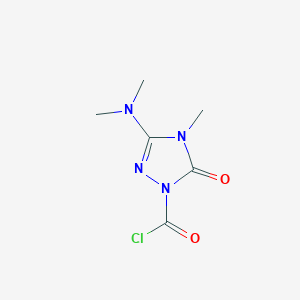


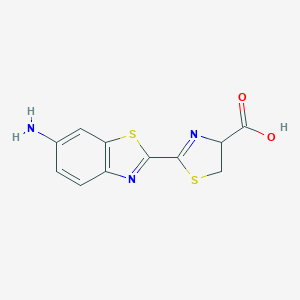
![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)
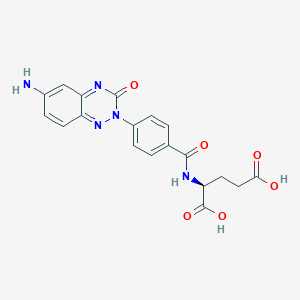
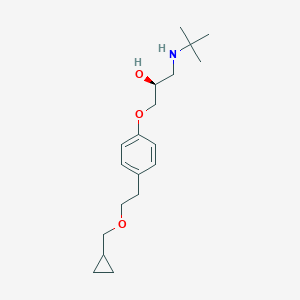


![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)